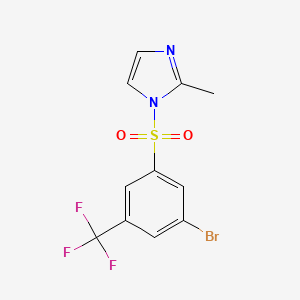
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole involves several steps. The starting materials typically include 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride and 2-methylimidazole. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
化学反应分析
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
相似化合物的比较
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Similar compounds include:
- 1-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole
- 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)piperidine
- 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-ethyl-1H-imidazole
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.
生物活性
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole, a compound with the molecular formula C11H8BrF3N2O2S and a molecular weight of approximately 369.16 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.
The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The sulfonyl group plays a crucial role in the compound's reactivity and interaction with biological targets.
This compound interacts with specific enzymes and receptors, leading to inhibition or modulation of biological pathways. Its mechanism involves:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic effects in conditions like arthritis.
- Protein Interaction : It may alter protein interactions, affecting cellular signaling pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications at the imidazole ring can enhance antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) against MRSA | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | TBD |
Anti-inflammatory Activity
The compound is also being explored for its anti-inflammatory properties. The presence of the trifluoromethyl group has been associated with enhanced potency in inhibiting inflammatory mediators. In vitro studies showed that similar imidazole derivatives displayed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Antitumor Activity
Imidazole derivatives have been reported to exhibit antitumor effects by inducing apoptosis in cancer cells. The structural features of this compound suggest potential efficacy against various cancer cell lines .
Case Studies
Recent studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities. For instance:
属性
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2S/c1-7-16-2-3-17(7)20(18,19)10-5-8(11(13,14)15)4-9(12)6-10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTPURGJBDJHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650521 |
Source


|
| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-57-4 |
Source


|
| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













